2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide
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Overview
Description
2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, ethylphenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-hydroxy-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide.
Reduction: Formation of 2-amino-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-methylphenyl)-3-(2-methoxyphenyl)propanamide
- 2-cyano-N-(4-ethylphenyl)-3-(2-hydroxyphenyl)propanamide
- 2-cyano-N-(4-ethylphenyl)-3-(2-chlorophenyl)propanamide
Uniqueness
2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of both the cyano and methoxy groups, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-14-8-10-17(11-9-14)21-19(22)16(13-20)12-15-6-4-5-7-18(15)23-2/h4-11,16H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKXNGCNUICBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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